molecular formula C9H13N3O2 B13336445 Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13336445
M. Wt: 195.22 g/mol
InChI Key: PLSRWOGTVFHYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring.

Properties

IUPAC Name

methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSRWOGTVFHYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often include the use of ethanol as a solvent and heating to moderate temperatures (50-60°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:

  • Conditions :

    • Acidic: HCl (6N), reflux, 6–8 hours .

    • Basic: NaOH (2M) in methanol/water (1:1), 70°C, 4 hours .

  • Applications : The carboxylic acid product serves as a precursor for amide coupling or salt formation .

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitution reactions, particularly at the N1 and N2 positions. For example:

  • Reaction with amines :

    Compound+R-NH2KI, K2CO3,THF3-(R-amino)-substituted derivatives\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{KI, K}_2\text{CO}_3, \text{THF}} \text{3-(R-amino)-substituted derivatives}

    Yields range from 65% to 85% depending on the amine’s nucleophilicity .

  • Halogenation : Electrophilic bromination at the C3 position using NBS (N-bromosuccinimide) in DMF produces brominated analogs for cross-coupling reactions .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles to form fused polycyclic systems:

  • Example : Reaction with acetylenedicarboxylate in toluene at 110°C yields pyrazolo-triazolo-pyridine hybrids .

  • Mechanism : Dipolarophilic interaction between the triazole’s π-system and the alkyne .

Reduction and Oxidation

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring’s double bonds, producing fully saturated derivatives .

    CompoundH2,Pd/C,EtOHHexahydro-triazolo-pyridine\text{Compound} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{EtOH}} \text{Hexahydro-triazolo-pyridine}
  • Oxidation :
    Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the triazole ring to form N-oxide derivatives, enhancing solubility .

Functionalization via Cross-Coupling

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated:

Reaction Type Catalyst Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 80°CAryl-substituted triazolo-pyridines70–90%
Buchwald-HartwigPd₂(dba)₃, XantphosNaO* t*-Bu, toluene, 100°CN-arylated derivatives60–75%

Amide and Urea Formation

The carboxylic acid (post-hydrolysis) reacts with amines or isocyanates to form bioactive analogs:

  • Amidation :

    Acid+R-NH2EDC, HOBtAmide derivatives\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDC, HOBt}} \text{Amide derivatives}

    Used in medicinal chemistry to enhance pharmacokinetic properties .

  • Urea Synthesis : Reaction with phenyl isocyanate yields urea-linked compounds with improved binding affinity .

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., Na⁺, K⁺) or organic amines (e.g., morpholine), improving crystallinity and bioavailability .

Photochemical Reactions

Under UV light (254 nm), the triazole ring undergoes C–H bond activation, enabling regioselective functionalization at the C7 position .

Key Research Findings

  • Anticancer Activity : Brominated derivatives exhibit IC₅₀ values of 0.8–2.4 μM against A549 lung cancer cells .

  • Antimicrobial Properties : Urea derivatives show MIC values of 4–16 μg/mL against Staphylococcus aureus .

  • Kinase Inhibition : N-oxide analogs demonstrate sub-micromolar inhibition of c-Met kinase (IC₅₀ = 0.3 μM) .

Scientific Research Applications

Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Carboxylic Acid vs. Ester Derivatives
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (C₈H₇N₃O₂):

    • Key Difference : Replaces the methyl ester with a carboxylic acid group.
    • Impact : The carboxylic acid form (pKa ~3-4) is more polar and likely exhibits lower cell permeability than the ester derivative. This difference may render the acid form less suitable for oral bioavailability but more reactive in aqueous environments .
  • Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (C₁₂H₁₀N₄O₃): Key Difference: Ethyl ester substituent and isoxazolyl group at position 3. Impact: The ethyl ester increases lipophilicity (LogP ~0.73 vs. The isoxazolyl group introduces additional hydrogen-bonding sites, which may enhance target binding .
Additional Methyl Substituents
  • Methyl 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (C₁₀H₁₁N₃O₂): Key Difference: A methyl group at position 6. Molecular weight (205.21) is higher than the target compound’s estimated ~195–200 range, which may slightly affect solubility .

Heterocyclic Core Modifications

Pyrazine vs. Pyridine Derivatives
  • 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄): Key Difference: Pyrazine (two adjacent nitrogen atoms) replaces the pyridine core. However, the absence of a carboxylate group limits its applicability in charge-dependent interactions .
Pyridazine and Triazine Systems
  • 1-(3-Chlorphenyl)-3-methylsulfanyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-hydroiodid :

    • Key Difference : Pyridazine core with chloro and methylsulfanyl substituents.
    • Impact : The chloro group enhances electrophilicity, while the methylsulfanyl group contributes to lipophilicity (LogP ~2.5). This combination may improve fungicidal activity but raises toxicity concerns .
  • 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine: Key Difference: Fused pyrazole-triazole-triazine system. Impact: The triazine fragment introduces multiple nitrogen atoms, enhancing interactions with enzymes like lanosterol-14α-demethylase. However, increased molecular complexity may reduce bioavailability .

Pharmacological Implications

Enzyme Inhibition Potential
  • The ethyl ester may act as a prodrug, hydrolyzing to the active acid form in vivo .
  • Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate: Predicted to inhibit tyrosine kinases or cytochrome P450 enzymes due to its planar triazole ring and ester-mediated membrane permeability. Docking studies of analogs indicate moderate binding to lanosterol-14α-demethylase (ΔG ~−8.5 kcal/mol) .

Physicochemical Properties

Compound Name Molecular Weight LogP PSA (Ų) Key Functional Groups
This compound ~195–200 ~0.7 ~67.5 Methyl ester, tetrahydro pyridine
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 177.16 0.74 67.49 Carboxylic acid
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate 258.24 0.73 90.21 Ethyl ester, isoxazolyl
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 138.17 1.02 67.49 Pyrazine core

Biological Activity

Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (often referred to as MTTP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4O2
  • Molecular Weight : 186.22 g/mol
  • CAS Number : 1315368-27-4

Biological Activity Overview

MTTP exhibits a range of biological activities that suggest its potential in various therapeutic areas:

  • Anticancer Activity :
    • MTTP derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar triazole structures have been reported to inhibit c-Met protein kinase activity, which is implicated in several cancers including non-small cell lung cancer (NSCLC) and renal cell carcinoma .
    • A study indicated that specific derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines .
  • Neuroprotective Effects :
    • Research has indicated that MTTP may possess neuroprotective properties through modulation of GABA receptors. Compounds with similar structures have been noted for their ability to act as allosteric modulators of GABA_A receptors .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that MTTP could exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of MTTP is heavily influenced by its structural components. Modifications in the triazole ring or the carboxylate group can significantly enhance or diminish its potency:

ModificationEffect on Activity
Substitution on the triazole ringIncreased potency against c-Met inhibition
Variation in alkyl groupsAltered pharmacokinetic properties
Changes in carboxylate positionImpact on neuroprotective activity

Case Studies

  • Inhibition of c-Met Kinase :
    • A study demonstrated that MTTP derivatives showed selective inhibition of c-Met with IC50 values as low as 0.005 µM. This suggests a strong potential for targeting tumors with aberrant c-Met signaling .
  • Neuroprotective Studies :
    • In vitro assays indicated that MTTP could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of GABAergic signaling pathways .
  • Anti-inflammatory Mechanisms :
    • Animal models treated with MTTP showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?

The synthesis typically involves cyclization of precursors such as amino-substituted pyridines or triazole derivatives. For example:

  • Multi-step annulation : Reacting 1,2,4-triazole derivatives with methyl-substituted pyridine intermediates under basic conditions (e.g., potassium carbonate in DMF) .
  • One-pot reactions : Combining carbonyl-containing triazoles with halogenated esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in polar aprotic solvents, followed by purification via column chromatography .
  • Key parameters : Reaction time (8–24 hours), temperature (80–120°C), and solvent choice (DMF, THF) influence yield and purity .

Q. How is the compound structurally characterized in academic research?

A combination of spectroscopic and crystallographic methods is used:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ 2.1–2.3 ppm, pyridine carbons at δ 120–150 ppm) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and torsional angles (e.g., carboxylate group twisted 55.6° from the triazolo-pyridine plane) .

Q. What are the critical physical properties for experimental handling?

  • Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane .
  • Stability : Degrades under prolonged UV exposure; store at –20°C in inert atmospheres .
  • Melting Point : Typically 150–250°C (varies with substituents and purity) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yields?

  • Quantum chemical calculations : Predict transition states and intermediates using DFT (Density Functional Theory) to identify energy barriers .
  • Reaction path search algorithms : Narrow experimental conditions by simulating solvent effects and catalyst interactions (e.g., copper-catalyzed cyclization) .
  • Case study : Simulations of ethynyl group reactivity in triazolopyridines reduced trial runs by 40% in a 2024 study .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response profiling : Test compound concentrations from nM to µM to distinguish specific vs. off-target effects .
  • Structural analogs : Compare methyl vs. trifluoromethyl derivatives (e.g., and ) to isolate substituent-specific activity .
  • Enzyme docking : Use AutoDock/Vina to model interactions with targets (e.g., fungal CYP51 for antifungal studies) .

Q. How do structural modifications impact pharmacological properties?

  • Substituent effects :

    Modification Impact Reference
    Methyl at C3Enhances metabolic stability
    Trifluoromethyl at C7Increases lipophilicity and membrane permeation
    Ethynyl at C3Enables click chemistry for bioconjugation
  • SAR (Structure-Activity Relationship) : Methyl and carboxylate groups are critical for binding to adenosine receptors in CNS studies .

Q. What advanced purification techniques address low yields in scaled synthesis?

  • Membrane separation : Isolate intermediates using nanofiltration (MWCO 200–500 Da) .
  • Simulated Moving Bed (SMB) Chromatography : Achieves >98% purity in continuous flow systems .
  • Crystallization optimization : Slow evaporation of hexane/ethyl acetate (3:1) yields high-purity crystals .

Methodological Guidelines

Q. How to validate compound identity in interdisciplinary studies?

  • Cross-lab validation : Share samples for independent LC-MS and HRMS analysis (mass accuracy <2 ppm) .
  • Reference standards : Compare with CAS-registered analogs (e.g., and ) for retention time alignment in HPLC .

Q. What statistical approaches handle variability in biological assays?

  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (p <0.05) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.